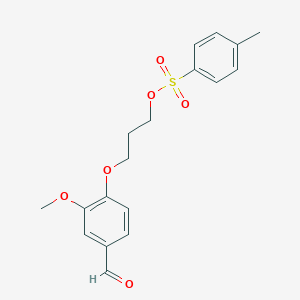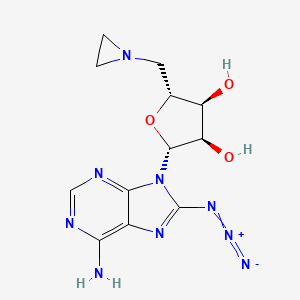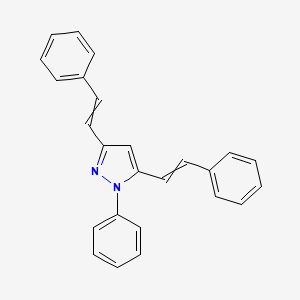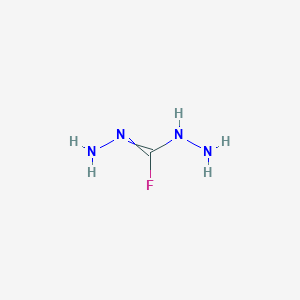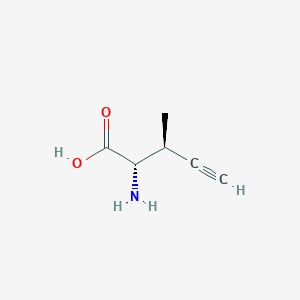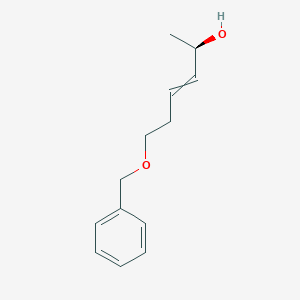
(2R)-6-(Benzyloxy)hex-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-6-(Benzyloxy)hex-3-en-2-ol: is an organic compound that belongs to the class of alcohols It features a benzyl ether group attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylation of Hex-3-en-2-ol: The preparation of (2R)-6-(Benzyloxy)hex-3-en-2-ol can be achieved through the benzylation of hex-3-en-2-ol. This involves the reaction of hex-3-en-2-ol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reduction of Benzylated Hex-3-en-2-one: Another method involves the reduction of benzylated hex-3-en-2-one using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale benzylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-6-(Benzyloxy)hex-3-en-2-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed:
Oxidation: Benzylated hex-3-en-2-one, benzylated hex-3-en-2-al.
Reduction: (2R)-6-(Benzyloxy)hexan-2-ol.
Substitution: Various benzyl ether derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2R)-6-(Benzyloxy)hex-3-en-2-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of (2R)-6-(Benzyloxy)hex-3-en-2-ol involves its interaction with specific enzymes or receptors in biological systems. The benzyl ether group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(2R)-6-(Methoxy)hex-3-en-2-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-6-(Ethoxy)hex-3-en-2-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
(2R)-6-(Phenoxy)hex-3-en-2-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: The presence of the benzyloxy group in (2R)-6-(Benzyloxy)hex-3-en-2-ol imparts unique chemical properties, such as increased hydrophobicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
847552-65-2 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(2R)-6-phenylmethoxyhex-3-en-2-ol |
InChI |
InChI=1S/C13H18O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-5,7-9,12,14H,6,10-11H2,1H3/t12-/m1/s1 |
Clé InChI |
ILDLXPGQBLILDA-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C=CCCOCC1=CC=CC=C1)O |
SMILES canonique |
CC(C=CCCOCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
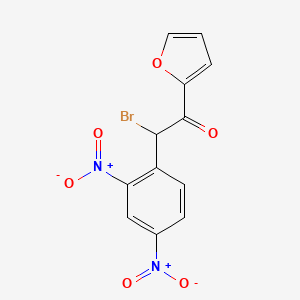
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)

